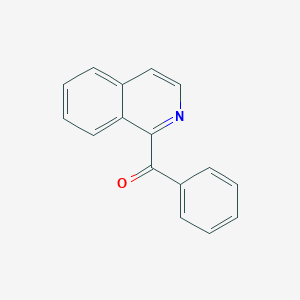

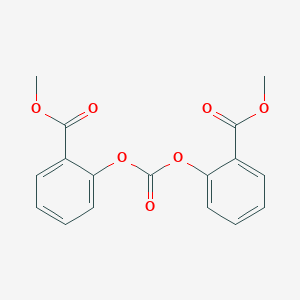

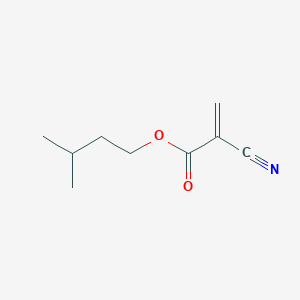

![molecular formula C7H8O2S2 B101567 [(Thien-3-ylmethyl)thio]acetic acid CAS No. 16401-41-5](/img/structure/B101567.png)

[(Thien-3-ylmethyl)thio]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(Thien-3-ylmethyl)thio]acetic acid is a compound that belongs to a class of thienylacetic acids, which are known for their potential biological activities. The compound is characterized by a thiophene ring, a versatile heterocycle that often serves as a building block for pharmaceuticals due to its stability and electronic properties. The presence of the thioacetic acid moiety suggests potential reactivity and the ability to form derivatives that could be of interest in various chemical and biological applications.

Synthesis Analysis

The synthesis of related thienylacetic acids has been explored in several studies. For instance, novel (5-aryl-2-methylthiophen-3-yl)acetic acids were synthesized from 3-aryl-3chloroacrylaldehydes using the Willgerodt-Kindler reaction under phase-transfer conditions . This method could potentially be adapted for the synthesis of [(Thien-3-ylmethyl)thio]acetic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thienylacetic acid derivatives is typically confirmed using modern physical-chemical methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques allow for the detailed characterization of the molecular framework, including the position of substituents on the thiophene ring and the nature of the thioacetic acid moiety.

Chemical Reactions Analysis

Thienylacetic acid derivatives can undergo various chemical reactions, forming salts and other derivatives. For example, salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids were synthesized by reacting the acids with organic and inorganic bases . This demonstrates the reactivity of the thioacetic acid group and its ability to form stable salts, which could be relevant for the synthesis of [(Thien-3-ylmethyl)thio]acetic acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienylacetic acid derivatives are influenced by their molecular structure. For instance, the presence of a thiophene ring can impart stability and electronic properties that are beneficial for pharmaceutical applications. The thioacetic acid group is likely to contribute to the compound's reactivity, making it a candidate for further chemical transformations. The solubility, melting point, and other physical properties would need to be determined experimentally for specific derivatives, including [(Thien-3-ylmethyl)thio]acetic acid.

Applications De Recherche Scientifique

Potential in Diuretics and Hypotensive Agents

A study on [(6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acids and their 1,1-dioxides revealed significant diuretic and hypotensive activities in animal models. This research delineates the structure-activity relationships of these compounds, suggesting potential applications in the development of novel diuretic and hypotensive drugs (Ong et al., 1987).

Cholesterol-Lowering Effects

The compound YM-16638, which contains a similar thienyl moiety, was studied for its cholesterol-lowering effects in various species, including humans. The study found that YM-16638 had a potent serum cholesterol-lowering effect in human subjects, suggesting the therapeutic potential of thienyl compounds in treating hypercholesterolemia (Goto et al., 1996).

Aldose Reductase Inhibition and Diabetic Neuropathy

(5-(3-Thienyl)tetrazol-1-yl)acetic acid (TAT), a novel potent aldose reductase inhibitor, showed significant effects on diabetic neuropathy in rats. This suggests that thienyl-containing compounds could play a role in managing complications associated with diabetes (Hotta et al., 1995).

Antinociceptive Properties

A study on acetylenic thiophene and furan derivatives explored their antinociceptive potential in mice. These compounds, including 1-(thiofen-2-il) pent-1yn-3-ol, showed significant effects in various pain models, indicating the potential use of thienyl compounds in pain management (Goncales et al., 2005).

Potential in Pesticide Development

The interaction of acetic acid and phenylacetaldehyde was studied for their attractiveness to pest species of moths. This research provides insights into the development of pest management strategies using acetic acid, which could extend to thienyl derivatives for more specific applications (Landolt et al., 2013).

Propriétés

IUPAC Name |

2-(thiophen-3-ylmethylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S2/c8-7(9)5-11-4-6-1-2-10-3-6/h1-3H,4-5H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWBMKLXQKVTDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275395 |

Source

|

| Record name | [(thien-3-ylmethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Thien-3-ylmethyl)thio]acetic acid | |

CAS RN |

16401-41-5 |

Source

|

| Record name | [(thien-3-ylmethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.